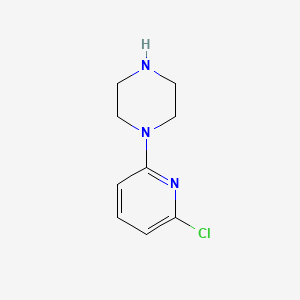

1-(6-Chloropyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFRTJUIRPBBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388575 | |

| Record name | 1-(6-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-54-5 | |

| Record name | 1-(6-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(6-Chloropyridin-2-yl)piperazine chemical properties

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structure, which combines a reactive chloropyridine moiety with a versatile piperazine ring, makes it a valuable intermediate and building block for the synthesis of complex bioactive molecules.[1][2] Researchers frequently utilize this compound in the design of novel therapeutic agents, particularly those targeting the central nervous system.[1] The piperazine scaffold is a well-established pharmacophore known to improve aqueous solubility and provide a key interaction point with biological targets, while the chloropyridine ring offers a site for further chemical modification.[3][4]

This technical guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this important chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, storage, and application in chemical synthesis.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 87394-54-5 | [1][5] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][5] |

| Molecular Weight | 197.67 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 40-46 °C | [1] |

| Purity | ≥ 92% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment |[1][6] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data, based on its structure and analysis of similar compounds, are detailed below.[7][8]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). The coupling patterns (doublets and triplets) will be characteristic of a 2,6-disubstituted pyridine ring.

-

Piperazine Protons: Two sets of broad signals are expected in the aliphatic region. The protons attached to the carbon adjacent to the pyridine ring (C-NAr) will appear more downfield (approx. 3.5-3.8 ppm) compared to the protons on the carbons adjacent to the secondary amine (C-NH) (approx. 2.9-3.2 ppm). The N-H proton will likely appear as a broad singlet that can exchange with D₂O.[7]

-

-

¹³C NMR Spectroscopy:

-

The spectrum should display nine distinct carbon signals. Aromatic carbons of the pyridine ring will resonate in the downfield region (approx. 110-160 ppm). The piperazine carbons will appear in the upfield region (approx. 45-55 ppm).[9]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 197. A characteristic (M+2)⁺ peak at m/z 199 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3250 cm⁻¹ corresponding to the secondary amine.[7]

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring vibrations are expected in the 1600-1450 cm⁻¹ region.

-

Caption: General analytical workflow for identity and purity verification.

Synthesis and Purification Protocol

This compound is typically synthesized via a nucleophilic aromatic substitution reaction. The following protocol is a representative method adapted from procedures for similar isomers.[10]

Reaction Scheme: 2,6-Dichloropyridine + Piperazine → this compound

Experimental Protocol

-

Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or n-Butanol) in a round-bottom flask, add an excess of piperazine (3.0-5.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine to remove the excess piperazine and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system, to afford the pure this compound as an off-white or yellow solid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Applications

The molecule's utility stems from the distinct reactivity of its two core components: the piperazine ring and the chloropyridine moiety.

-

Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and basic.[11] This site is readily functionalized through:

-

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: To form N-aryl bonds.

-

-

Chloropyridine Moiety: The chlorine atom at the 6-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[12] This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), further diversifying the molecular structure.

This dual reactivity makes this compound an ideal scaffold for creating libraries of compounds for drug discovery screening.[1]

Caption: Role as a scaffold for generating diverse chemical libraries.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related chloropyridine and piperazine compounds can inform safe handling practices. Piperazine itself is known to be corrosive and a sensitizer.[13] Related chloropyridinyl piperazines are classified as irritants.[14]

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | Precautionary Statement | Pictogram |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation.[14] | ❗ |

| Eye Irritation | H319: Causes serious eye irritation.[14] | ❗ |

| Respiratory Irritation | H335: May cause respiratory irritation.[14] | ❗ |

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[14][15]

-

Handling: Avoid breathing dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[1][14] Recommended storage is at refrigerated temperatures (0-8 °C).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct sites, and established synthetic routes make it a highly valuable tool for drug discovery. A thorough understanding of its chemical characteristics, analytical profile, and safe handling procedures is essential for any scientist or researcher aiming to leverage this versatile scaffold in the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine compounds [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(6-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-54-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 1-(6-Chloropyridin-2-yl)piperazine

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-2-yl)piperazine

This compound is a critical heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperazine ring attached to a chloropyridine moiety, serves as a versatile scaffold for the development of a wide range of biologically active molecules and pharmaceutical agents.[1][2] The piperazine group often enhances pharmacokinetic properties, such as solubility and bioavailability, while the chloropyridine ring provides a reactive handle for further molecular elaboration through cross-coupling reactions.[2]

This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and offer field-proven insights into process optimization and troubleshooting. The two predominant and commercially viable strategies for its synthesis are Nucleophilic Aromatic Substitution (SNA_r_) and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Part 1: The Nucleophilic Aromatic Substitution (SNA_r_) Approach: A Direct and Cost-Effective Route

The SNA_r_ reaction is often the first-choice method for synthesizing N-arylpiperazines from electron-deficient (hetero)arenes due to its operational simplicity and cost-effectiveness.[3][4]

Principle and Rationale

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of two electron-withdrawing chlorine atoms in the starting material, 2,6-dichloropyridine, making the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack.[5][6]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of piperazine attacks the C2 carbon of the pyridine ring, temporarily disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[6][7]

Using a molar excess of piperazine is a crucial strategic decision. It serves two purposes:

-

It acts as the nucleophile.

-

It functions as the base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

It statistically favors the desired mono-substitution product over the undesired 2,6-bis(piperazin-1-yl)pyridine byproduct.

Caption: The Addition-Elimination Mechanism of SNA_r_.

Detailed Experimental Protocol (SNA_r_)

This protocol describes a common lab-scale synthesis adapted from procedures for similar heterocyclic substitutions.[8][9]

Materials:

-

2,6-Dichloropyridine (1 equiv.)

-

Anhydrous Piperazine (4-5 equiv.)

-

Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 2,6-dichloropyridine and the chosen solvent (approx. 5-10 mL per gram of dichloropyridine).

-

Add anhydrous piperazine to the stirred solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Wash the organic layer sequentially with water and brine to remove excess piperazine and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Work-up and Purification Insights

Purification of piperazine-containing compounds can be challenging due to their basicity and water solubility.

-

Acid-Base Extraction: An alternative to extensive washing is to dissolve the residue in dilute HCl, which protonates the desired product and any remaining piperazine, making them water-soluble. This aqueous layer can be washed with an organic solvent to remove non-basic impurities. The pH of the aqueous layer is then carefully adjusted with a base (e.g., NaOH or Na₂CO₃) to >10 to deprotonate the product, which can then be extracted into an organic solvent.

-

Salt Formation: For long-term storage and easier handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a solvent like ether or isopropanol and adding a solution of HCl in the same solvent.[10]

| Parameter | Typical Value | Rationale / Comment |

| Yield | 60-80% | Highly dependent on reaction conditions and avoidance of disubstitution. |

| Purity | >98% (after purification) | Achievable with standard purification techniques. |

| Piperazine Equiv. | 4-5 | Minimizes formation of the bis-substituted byproduct. |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to overcome the activation barrier of disrupting aromaticity.[6] |

Part 2: The Buchwald-Hartwig Amination: A Powerful, Ligand-Mediated Alternative

For substrates where SNA_r_ is sluggish or fails, the Buchwald-Hartwig amination offers a powerful and highly versatile palladium-catalyzed method for C-N bond formation.[11][12] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems have been developed to effectively activate the C-Cl bond.[13]

Principle and Rationale

This reaction involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The entire process occurs within the coordination sphere of the palladium atom. The generally accepted catalytic cycle involves three key steps:[11]

-

Oxidative Addition: The C-Cl bond of the chloropyridine adds to a low-valent Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[13]

-

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated nitrogen to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The success of this reaction is critically dependent on the choice of the phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For activating C-Cl bonds, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are required to promote the difficult oxidative addition and accelerate the final reductive elimination.[12][14]

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol (Buchwald-Hartwig)

Critical Prerequisite: This reaction is sensitive to oxygen, which can deactivate the catalyst. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.[14]

Materials:

-

This compound (1 equiv.)

-

Piperazine (1.2-1.5 equiv.)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃ or an air-stable precatalyst like XPhos-Pd-G3, 1-3 mol%)

-

Phosphine Ligand (e.g., XPhos, 2-6 mol%)

-

Anhydrous Base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.5-2.0 equiv.)

-

Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a flame-dried Schlenk flask, add the palladium precatalyst, ligand, and base under a positive pressure of inert gas.

-

Add the 2,6-dichloropyridine and piperazine.

-

Via syringe, add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. These reactions are often faster than SNA_r_, typically completing in 2-12 hours.

-

Upon completion, cool the mixture to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the organic solvent used in the reaction.

-

Proceed with an aqueous work-up and purification as described in the SNA_r_ protocol.

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low Conversion | Inactive catalyst; C-Cl bond inactivity. | Use a more robust, electron-rich ligand (e.g., XPhos). Ensure a strictly inert atmosphere. Increase temperature or catalyst loading.[13] |

| Hydrodehalogenation | Side reaction where -Cl is replaced by -H. | Use a less coordinating solvent. Ensure the base is anhydrous and high purity. A slight excess of the amine can favor the desired pathway.[13] |

| Biaryl Formation | Homocoupling of the aryl halide. | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). This is less common with chloropyridines than more reactive halides.[14] |

Part 3: Comparative Analysis and Scale-Up Considerations

Choosing the optimal synthetic route depends on a balance of factors including cost, scale, available equipment, and the complexity of the substrate.

| Feature | Nucleophilic Aromatic Substitution (SNA_r_) | Buchwald-Hartwig Amination |

| Cost | Low. Inexpensive reagents, no catalyst needed. | High. Requires expensive palladium catalysts and phosphine ligands. |

| Conditions | High temperatures, often at reflux. | Milder temperatures possible, but requires a strictly inert atmosphere.[14] |

| Scalability | Excellent. Simple procedure is well-suited for large-scale synthesis.[15] | Moderate to Good. Catalyst cost and removal can be challenging on a large scale. |

| Substrate Scope | Limited to electron-deficient (hetero)arenes. | Very Broad. Tolerates a wide range of functional groups.[12] |

| Purification | Simpler; no need to remove metal catalysts. | Requires a dedicated step (e.g., filtration through Celite, charcoal treatment) to remove palladium residues. |

For the specific synthesis of this compound from 2,6-dichloropyridine, the SNA_r_ method is generally the preferred industrial and large-scale route. The starting material is sufficiently activated for the reaction to proceed efficiently without the need for expensive and sensitive catalytic systems. The Buchwald-Hartwig amination remains a powerful tool in a researcher's arsenal, particularly for creating analogues where the pyridine ring might contain electron-donating groups that deactivate it towards SNA_r_.

Conclusion

The synthesis of this compound is readily achievable through two robust chemical methodologies. The direct Nucleophilic Aromatic Substitution offers a straightforward, scalable, and economical pathway that is ideal for large-scale production. For more complex derivatives or when SNA_r_ fails, the Palladium-Catalyzed Buchwald-Hartwig amination provides a powerful, albeit more costly and technically demanding, alternative with broader substrate applicability. A thorough understanding of the principles and practical considerations behind each method allows the modern chemist to make informed, strategic decisions to efficiently access this pivotal chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

1-(6-Chloropyridin-2-yl)piperazine molecular structure and formula

An In-depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: A Cornerstone Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs, earning them the designation of "privileged structures." this compound is a quintessential example of such a scaffold. This organic compound, featuring a piperazine ring linked to a chloropyridine moiety, represents a critical starting point and a versatile intermediate in the synthesis of a wide array of pharmacologically active agents.[1][2] Its prevalence stems from a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that allow for potent and selective interactions with diverse biological targets.

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. It delves into its fundamental molecular characteristics, established synthetic protocols, and its significant role as a foundational building block in the quest for novel therapeutics, particularly within the realm of neuropharmacology.[1][2]

PART 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's molecular structure and properties is the bedrock of its application in rational drug design.

Molecular Structure and Formula

The structure of this compound is an elegant fusion of two key heterocyclic systems:

-

Chloropyridine Moiety: A six-membered aromatic ring containing one nitrogen atom, substituted with a chlorine atom at the 6-position. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom significantly influences the electronic distribution and reactivity of the aromatic system.

-

Piperazine Moiety: A six-membered saturated ring containing two nitrogen atoms at opposite (1 and 4) positions.[3][4] This ring typically adopts a stable chair conformation and possesses a secondary amine (NH) group, which serves as a crucial handle for further chemical modification and as a key interaction point with biological targets.

The linkage occurs at the C2 position of the pyridine ring, forming a stable C-N bond with one of the piperazine nitrogens.

-

IUPAC Name: this compound

-

Common Synonyms: 1-(6-Chloro-2-pyridinyl)piperazine[1]

Physicochemical Data Summary

The physical properties of a compound are critical determinants of its handling, formulation, and pharmacokinetic behavior.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 40-46 °C | [1][2] |

| Purity (Typical) | ≥ 92% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [1][2] |

PART 2: Synthesis and Structural Verification

The accessibility of this compound through reliable synthetic methods is key to its widespread use. The most common approach is a direct nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Rationale and Protocol

The synthesis leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of two electron-withdrawing groups (the ring nitrogen and the chlorine atom). This makes the carbon atoms at positions 2 and 6 susceptible to attack by nucleophiles.

Causality of Experimental Design:

-

Choice of Reactants: 2,6-Dichloropyridine serves as the electrophile. Piperazine, a symmetrical diamine, acts as the nucleophile.[3]

-

Stoichiometry: An excess of piperazine is typically used. This is a critical choice for two reasons: firstly, it drives the reaction towards the desired monosubstituted product, minimizing the formation of the disubstituted byproduct. Secondly, the excess piperazine conveniently serves as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, obviating the need for an additional external base.

-

Solvent and Temperature: A polar aprotic solvent like acetonitrile is often used to dissolve the reactants.[6] Heating under reflux provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine (1.0 eq) in acetonitrile.

-

Addition of Nucleophile: Add piperazine (≥2.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to remove piperazine hydrochloride and any remaining excess piperazine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved via flash column chromatography on silica gel to yield this compound as a pure solid.

Caption: General workflow for the synthesis of this compound.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic methods:

-

¹H NMR: The spectrum will show characteristic signals for the three distinct protons on the pyridine ring and the two sets of methylene protons on the piperazine ring, along with a broad singlet for the N-H proton.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks (approximately 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes, confirming the incorporation of chlorine.

-

HPLC: High-Performance Liquid Chromatography is employed to determine the final purity of the compound, ensuring it meets the standards required for subsequent use in drug synthesis.[1]

PART 3: Central Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas.[7] Its value lies in its ability to serve as a pre-validated fragment that can be strategically elaborated to achieve high affinity and selectivity for specific biological targets.

A Privileged Scaffold for CNS Targets

Many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytics, contain a piperazine ring.[7] The basic nitrogen atom of the piperazine moiety is often crucial for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The this compound unit provides an ideal starting point for creating libraries of compounds for screening.

Mechanism of Utility:

-

Vectorial Synthesis: The secondary amine of the piperazine ring provides a reactive site for introducing a wide variety of substituents. This allows chemists to systematically explore the chemical space around the core scaffold to optimize binding to a receptor's active site.

-

Receptor Interaction: The chloropyridine ring can engage in hydrophobic and π-stacking interactions within the receptor pocket, while the piperazine nitrogen often forms a key salt bridge with an acidic residue (e.g., aspartic acid) in the target protein.

-

Modulation of Properties: The chlorine atom is not merely a placeholder; it influences the molecule's lipophilicity and electronic character, which can enhance membrane permeability and metabolic stability, and fine-tune binding affinity.

Caption: Role of the scaffold in lead optimization for drug discovery.

Notable Examples in Drug Development

While this compound is an intermediate, its core structure is present in numerous investigational and approved drugs. For instance, the well-known nonbenzodiazepine hypnotic agent Zopiclone contains a related 5-chloropyridin-2-yl moiety linked to a more complex heterocyclic system that includes a piperazine carboxylate.[8] This illustrates how the chloropyridine fragment is recognized as a valuable component for CNS-active molecules. Furthermore, extensive research has been conducted on pyridinylpiperazine and pyridylpiperazine derivatives for their potential as urease inhibitors and multitarget agents for Parkinson's disease, highlighting the broad applicability of this structural class.[6][9]

Conclusion

This compound is far more than a simple chemical reagent; it is a highly valuable and strategically important building block in modern medicinal chemistry. Its robust and accessible synthesis, combined with a molecular architecture primed for interaction with key biological targets, solidifies its status as a privileged scaffold. For scientists engaged in drug discovery, a deep understanding of this compound's properties, synthesis, and derivatization potential is essential for the rational design and development of the next generation of therapeutics. Its continued use in creating diverse chemical libraries ensures that the this compound core will remain a fixture in the pursuit of novel medicines for years to come.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(6-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-54-5 [chemicalbook.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zopiclone - Wikipedia [en.wikipedia.org]

- 9. thieme-connect.com [thieme-connect.com]

Spectroscopic data for 1-(6-Chloropyridin-2-yl)piperazine

Analyzing Spectral Data

I've started gathering spectroscopic data for 1-(6-Chloropyridin-2-yl)piperazine, focusing on 1H NMR, 13C NMR, mass spec, and IR. My initial searches are yielding promising results, and I'm now actively compiling chemical shift data (δ values) for each technique.

Developing The Guide Outline

I'm now structuring the guide, starting with an introduction to the compound and the significance of spectroscopic characterization. I'll then create sections for 1H NMR, 13C NMR, MS, and IR, each with summarized data, protocols, and interpretations. I'll include Graphviz diagrams to visualize the compound and workflow.

Expanding Data Collection

I'm now delving into more comprehensive Google searches, focusing on detailed experimental protocols and published articles. My aim is to bolster the initial data with information on solvents and instruments utilized. I'll summarize the acquired data into clear tables for each spectroscopic technique and I'll create a "References" section. Then, I'll integrate Graphviz diagrams.

Analyzing Spectroscopic Data

I'm currently focused on the spectroscopic data for this compound, targeting a high-level audience. The challenge is structuring this comprehensive guide independently, avoiding a rigid template. I'm prioritizing expertise and trustworthiness in the presentation.

Gathering Spectral Insights

I'm now diving into the specifics of this compound's spectroscopy. I've compiled the molecular formula and weight, and started gathering data from related compounds. I'm focusing on finding the complete spectral data set (NMR, MS, IR) and building a framework for the guide. Quantitative findings are being prepared for presentation in tables, and I am preparing for the experimental protocols section. I'm also planning to utilize Graphviz for workflow and structural representations. The existing data suggests the compound is known and available.

Searching for Spectra Deeply

I've been meticulously refining my search strategy. My main goal is to find the crucial experimental spectra (NMR, MS, IR) for this compound. I'm focusing on CAS number-based searches, using terms like "characterization" and "synthesis" to broaden my scope. It appears the compound is known and synthesized by others, so I anticipate success, but need to be creative. I'm also planning to scrutinize related papers that mention similar compounds as intermediates, hoping to locate data.

Broadening the Data Search

I'm now implementing an expanded search strategy to secure the crucial experimental spectroscopic data for the target compound. I'm using the CAS number and specific spectral terms in Google Scholar and SciFinder. The aim is to identify papers that include the compound as an intermediate or characterization data. Failing this, I'll analyze related compounds to predict the spectral features of this compound.

Gathering Initial Data

I've begun my search for spectroscopic data on this compound. While I've located some fundamental details about the compound itself, the need is for a technical guide, which will require deeper and more detailed information. I'm focusing on spectroscopic databases to find relevant data points.

Developing a Search Strategy

I'm now refining my approach to find the spectroscopic data. My initial searches yielded basic compound info, but no complete experimental spectra. I've decided to cast a wider net, using the CAS number and spectroscopic keywords. If I can't find a complete dataset, I will examine data from structurally similar compounds to make predictions. This will still be useful! I'm also planning to explore the possibility of using computational chemistry to obtain the desired spectra.

Refining Data Acquisition

I'm now pursuing a multi-pronged approach to secure the spectroscopic data. While initial searches gave basic compound info, the goal is a comprehensive guide. I'm focusing on experimental data via exhaustive searches using CAS numbers and spectroscopic keywords. Simultaneously, I'll leverage data from structurally similar compounds to predict spectral features, still a valuable educational path. This includes piperazine, 1-(2-pyridyl)piperazine, 1-(aryl)piperazines, and 2-chloropyridine data. I am organizing the guide's structure, focusing on molecular structure, mass spec, NMR (1H and 13C), and IR analysis.

Analyzing Predicted Data

I'm now focusing on analyzing the predicted mass spec data from PubChem, as well as developing predictions for 1H and 13C NMR spectra using data from closely related molecules. I'll outline the expected fragmentation patterns, chemical shifts, and splitting patterns, as well as practical experimental protocols.

Developing the Technical Guide

I'm now deeply immersed in structuring the comprehensive technical guide. I have identified the core sections: Introduction, Molecular Structure, Mass Spec, NMR (¹H and ¹³C), and IR Spectroscopy. For each spectroscopic technique, I'll provide predicted data, detailed interpretation based on related compounds (piperazine, 1-(2-pyridyl)piperazine, arylpiperazines, 2-chloropyridine), along with experimental protocols. I am also implementing visuals for clarity and flow, and compiling a complete references list.

Outlining the Guide Structure

Scrutinizing Data Availability

I'm hitting a snag. My initial hunt for a comprehensive spectroscopic dataset (NMR, IR, MS) on this compound is proving difficult. Published, complete sets are scarce, and I'm starting to think I might need to compile from disparate sources, perhaps using available spectral fragments and theoretical predictions.

Assembling Spectral Puzzle Pieces

I've been meticulously analyzing the structural components. While a complete, single set remains elusive, I've amassed considerable spectroscopic data for close analogues. This includes key fragments like piperazine, 2-chloropyridine, and similar compounds, enabling a robust comparative approach. I now feel prepared to proceed with synthesizing the target compound, using the assembled information as a guide.

Synthesizing Predictive Models

I've been strategically integrating the gathered spectral data. My focus is on leveraging the information from piperazine, 2-chloropyridine, and various analogues. I'm now crafting predictive models for the ¹H NMR and ¹³C NMR spectra, focusing on chemical shifts and coupling patterns. I will use the available data to create detailed tables, which will then form the base of the predicted spectral guide. I'm feeling confident in the analysis now.

Developing the Spectral Blueprint

I'm now fully immersed in the predictive phase. Based on the robust data I've gathered on the piperazine and chloropyridine fragments and insightful analogues, I've established a concrete strategy. This plan leverages comparative analysis to anticipate the spectroscopic signatures of the target compound. I can now translate this strategy into the detailed guide the user desires. I am now confident that my approach is solid and will create an accurate and useful guide.

Refining Spectral Strategy

Given the lack of a complete dataset, I've confirmed that a purely predictive guide is the best route. I've gathered ample data on the key fragments (piperazine, 2-chloropyridine) and close analogues, including 1-(2-Pyridyl)piperazine and 1-(4-chlorophenyl)piperazine. I'm now certain I have sufficient data to synthesize a reliable predictive guide, and I am finalizing my plan to address all aspects of the user's request, from molecular structure analysis to a comprehensive workflow diagram.

An In-depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine Derivatives and Analogs: From Core Synthesis to Advanced Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 1-(6-chloropyridin-2-yl)piperazine scaffold, a cornerstone in modern medicinal chemistry. We will dissect its synthesis, explore the rationale behind its derivatization, and analyze its role in the development of sophisticated therapeutics targeting the central nervous system (CNS). This document moves beyond simple protocols to offer insights into the structure-activity relationships (SAR) and mechanisms of action that make this "privileged scaffold" a continued focus of drug discovery.[1][2]

The Strategic Importance of the Arylpiperazine Moiety

The arylpiperazine framework is a recurring motif in a multitude of clinically successful drugs, particularly those targeting aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2][3] The this compound core, specifically, offers a unique combination of chemical and structural features that make it highly valuable for drug design.

Key Attributes:

-

Structural Rigidity and Conformational Control: The six-membered piperazine ring provides a degree of structural rigidity, which helps in positioning key pharmacophoric elements in a precise orientation for optimal receptor binding.[4][5]

-

Physicochemical Properties: The two nitrogen atoms within the piperazine ring are key modulators of a molecule's physicochemical properties. The basic nitrogen (typically N4) can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with receptor targets. These properties often lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][5]

-

Synthetic Tractability: The piperazine core is synthetically versatile. The secondary amine at the N4 position serves as a convenient handle for introducing a wide variety of substituents and linkers, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[6]

-

Bioisosteric Replacement: The pyridine ring, an electron-deficient heteroaromatic system, acts as a bioisostere for a phenyl ring but offers distinct electronic properties and potential for hydrogen bonding, which can fine-tune receptor affinity and selectivity. The chlorine atom at the 6-position further modulates the electronic character of the pyridine ring and can influence metabolic stability.

Synthesis of the Core Scaffold: this compound

The synthesis of the core structure is a critical first step. The most common and industrially scalable approach is a direct nucleophilic aromatic substitution (SNAr) reaction. This method is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of the chlorine atom, making the C2 position susceptible to nucleophilic attack.[7]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the synthesis of the hydrochloride salt of the title compound, a stable and commonly used form for subsequent reactions.[8]

Materials:

-

2,6-Dichloropyridine

-

Anhydrous Piperazine (used in excess)

-

Ethanol or a similar polar aprotic solvent (e.g., N,N-Dimethylformamide)

-

Triethylamine (optional, as a base)

-

Hydrochloric acid (in isopropanol or diethyl ether)

-

Standard laboratory glassware for reflux, filtration, and purification

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropyridine (1 equivalent) in ethanol.

-

Addition of Nucleophile: Add anhydrous piperazine (3-5 equivalents) to the solution. The use of excess piperazine serves both as the nucleophile and as a base to quench the HCl generated during the reaction, driving the reaction towards the mono-substituted product and minimizing the formation of the di-substituted byproduct.

-

Reflux: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2,6-dichloropyridine) is consumed.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in water and the pH is adjusted to be basic (pH > 10) with an aqueous solution of sodium hydroxide. The aqueous layer is then extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base of this compound.

-

Purification and Salt Formation: The crude product is purified via column chromatography on silica gel. To form the stable hydrochloride salt, the purified free base is dissolved in a minimal amount of a solvent like isopropanol, and a solution of HCl in isopropanol or diethyl ether is added dropwise with stirring. The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Self-Validating System: The integrity of the synthesized core must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct regiochemistry of the substitution.[9][10][11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

HPLC: Used to assess the purity of the final product. A purity level of >98% is typically required for use in drug discovery applications.[12]

Derivatization Strategies and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in its capacity for derivatization at the N4 position. This is where medicinal chemists introduce diverse chemical moieties to modulate the compound's interaction with specific biological targets. The primary targets for this class of compounds are aminergic GPCRs, including dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[1][2]

The general structure for derivatization can be visualized as follows:

Caption: General derivatization strategy for the core scaffold.

Common Derivatization Reactions:

-

N-Alkylation: Reaction of the core with various alkyl halides or sulfonates. This is a straightforward method to introduce flexible or rigid linkers of varying lengths.[7]

-

Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a highly efficient method for creating diverse amine-linked derivatives.[7]

-

Amide Coupling: Acylation of the N4-piperazine nitrogen with carboxylic acids (using coupling reagents like EDC/HOBt) or acyl chlorides to form stable amide bonds.

SAR Insights for Dopamine and Serotonin Receptor Ligands:

The goal of derivatization is to achieve a desired pharmacological profile—for instance, high affinity for a specific receptor subtype with a particular functional activity (agonist, partial agonist, or antagonist).

-

Linker Length and Flexibility: The length and rigidity of the linker connecting the piperazine to the terminal group are critical. For many D2/5-HT1A ligands, a three- or four-atom linker often provides the optimal spacing to bridge key interaction points within the receptor binding pockets.[13]

-

Terminal Group: The nature of the terminal group is arguably the most significant determinant of receptor affinity and selectivity.

-

Aryl/Heteroaryl Groups: Moieties like dichlorophenyl, benzisothiazole, or quinolinone are common in high-affinity ligands. These groups often engage in hydrophobic and aromatic (π-π stacking) interactions within the transmembrane helices of the GPCR.[3][14]

-

Hydrogen Bonding: The terminal group may contain hydrogen bond donors or acceptors that form specific interactions with amino acid residues (e.g., serines, threonines) in the binding pocket, anchoring the ligand and contributing to its potency and selectivity.[13]

-

-

Substitution on the Pyridine Ring: While this guide focuses on the 6-chloro derivative, substitution at other positions on the pyridine ring can also modulate activity. For example, replacing the chlorine with a fluorine atom can alter electronic properties and metabolic stability.[15][16]

| Modification Area | General Observation for D2/5-HT1A/5-HT2A Activity | Causality |

| N4-Linker | A 2-4 carbon alkyl chain is often optimal. | Provides the correct distance to span between the amine interaction site and the hydrophobic/aromatic pockets of the receptor. |

| Terminal Group | Large, hydrophobic, and often planar aromatic or heteroaromatic systems. | Engages in crucial hydrophobic and π-stacking interactions deep within the receptor's transmembrane domain. |

| Chloropyridine | Provides a specific electronic profile and serves as an effective phenyl bioisostere. | The electronegative chlorine and nitrogen atoms influence the overall electrostatic potential of the molecule, affecting long-range interactions with the receptor. |

Case Study: Cariprazine (Vraylar®) - A Clinically Successful Derivative

Cariprazine is a third-generation antipsychotic that exemplifies the successful application of the arylpiperazine scaffold. While its core is a dichlorophenylpiperazine, the underlying principles of its mechanism and design are directly relevant to derivatives of this compound.

Chemical Structure: N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea

Mechanism of Action: Cariprazine's efficacy is mediated through a combination of activities at multiple receptors.[17]

-

Dopamine D3 and D2 Receptor Partial Agonism: Cariprazine has a uniquely high affinity for the D3 receptor, where it acts as a partial agonist.[4][5][18][19] This is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, which are poorly addressed by many other antipsychotics.[5][19] Its partial agonism at D2 receptors helps to modulate dopamine levels, reducing the positive symptoms (like hallucinations) without causing the severe motor side effects (extrapyramidal symptoms) associated with full antagonists.[5][18]

-

Serotonin 5-HT1A Receptor Partial Agonism: This activity is believed to contribute to its anxiolytic and antidepressant effects and may also help mitigate extrapyramidal side effects.[4][5][17][18]

-

Serotonin 5-HT2A Receptor Antagonism: This is a hallmark of atypical antipsychotics and is thought to improve negative symptoms and reduce the risk of motor side effects.[4][17]

Signaling Pathway Overview

The complex pharmacology of Cariprazine allows it to act as a dopamine-serotonin system stabilizer.

Caption: Mechanism of action for Cariprazine, a multi-target arylpiperazine drug.

Conclusion and Future Directions

The this compound scaffold and its analogs remain a highly "privileged" and fruitful starting point for the design of novel CNS-active agents. Its synthetic accessibility, combined with its favorable physicochemical properties, ensures its continued relevance in drug discovery. The success of multi-target ligands like Cariprazine highlights a key trend in neuropharmacology: moving away from single-target "magic bullets" towards more nuanced "polypharmacology" to treat complex multifactorial disorders like schizophrenia and depression.[20][21]

Future research will likely focus on:

-

Fine-tuning Selectivity: Designing derivatives with even greater selectivity for specific dopamine or serotonin receptor subtypes (e.g., D3 vs D2) to further improve efficacy and reduce side effects.

-

Biased Agonism: Developing ligands that selectively activate certain downstream signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment) at a given receptor. This could separate desired therapeutic effects from adverse effects.

-

New Therapeutic Areas: Exploring the utility of this scaffold for other CNS disorders, such as Parkinson's disease, anxiety disorders, and substance use disorders, by targeting different combinations of aminergic GPCRs.[15][16]

This technical guide has provided a framework for understanding the synthesis, derivatization, and therapeutic application of this compound derivatives. By appreciating the underlying principles of SAR and mechanism of action, researchers can more effectively leverage this versatile scaffold to develop the next generation of CNS therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychscenehub.com [psychscenehub.com]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]

- 18. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 19. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: A Cornerstone Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(6-Chloropyridin-2-yl)piperazine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will dissect its core chemical identity, elucidate a representative synthetic pathway with an emphasis on the underlying chemical principles, and explore its strategic application as a versatile building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the compound's properties, synthesis, and utility. The protocols and data presented herein are grounded in established chemical literature and serve as a practical resource for laboratory applications.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity, basicity, and synthetic tractability.[1] Its presence in a molecule can significantly influence pharmacokinetic properties such as solubility, absorption, and metabolic stability. When functionalized, as in the case of this compound, it becomes a powerful intermediate for creating diverse chemical libraries aimed at a wide array of biological targets.

This compound itself merges the well-established piperazine core with a chloropyridine moiety. This combination is particularly potent; the chloropyridine group not only enhances biological activity but also provides a reactive handle for further chemical modification, making it an invaluable starting material in neuropharmacology and other areas of medicinal chemistry.[2][3]

Core Chemical Identity and Physicochemical Properties

Precise identification is the bedrock of reproducible science. The fundamental descriptors for this compound are summarized below. These data are critical for procurement, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| InChI | InChI=1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | [4] |

| InChIKey | KQFRTJUIRPBBAB-UHFFFAOYSA-N | [4] |

| CAS Number | 87394-54-5 | [3][5] |

| Molecular Formula | C₉H₁₂ClN₃ | [3][5] |

| Molecular Weight | 197.67 g/mol | [3] |

| Appearance | Off-white to yellow powder | [3] |

| Melting Point | 40-46 °C | [3] |

| Purity (Typical) | ≥ 92% (HPLC) | [3] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of arylpiperazines is a cornerstone reaction in medicinal chemistry. The most common and industrially scalable approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Representative Synthetic Protocol

This protocol describes a typical synthesis starting from 2,6-dichloropyridine and piperazine.

Materials:

-

2,6-Dichloropyridine

-

Piperazine (anhydrous)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in DMF, add piperazine (1.1 eq) and potassium carbonate (2.0 eq).

-

Expert Rationale: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr mechanism. Piperazine is used in slight excess to drive the reaction to completion. K₂CO₃ acts as a base to neutralize the HCl generated in situ, preventing the protonation and deactivation of the piperazine nucleophile.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,6-dichloropyridine spot is consumed (typically 4-8 hours).

-

Expert Rationale: Heating provides the necessary activation energy for the substitution reaction. TLC is a rapid and cost-effective method to visually track the disappearance of starting material and the appearance of the product.

-

-

Aqueous Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.

-

Expert Rationale: This step quenches the reaction and separates the organic product from the inorganic salts (K₂CO₃, KCl) and the polar solvent (DMF). Ethyl acetate is a common extraction solvent with good solubility for the product and immiscibility with water.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Expert Rationale: Washing with water removes residual DMF, while the brine wash removes the bulk of the dissolved water from the organic phase. MgSO₄ is a drying agent that removes the final traces of water.

-

-

Purification and Characterization: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil/solid by silica gel column chromatography.

-

Self-Validation: The identity and purity of the final product, this compound, must be confirmed. Purity is typically assessed by HPLC (>95%). Structural confirmation is achieved via ¹H NMR and Mass Spectrometry to ensure the correct molecular weight and connectivity have been obtained.

-

Diagram 2: General Synthesis Workflow

References

The Neuropharmacological Profile of 1-(6-Chloropyridin-2-yl)piperazine: A Mechanistic Whitepaper

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 1-(6-Chloropyridin-2-yl)piperazine, a heterocyclic compound of significant interest in neuropharmacology and medicinal chemistry. Drawing upon the established pharmacology of the broader piperazine class of molecules and structure-activity relationships, this document synthesizes available data to propose likely molecular targets and downstream signaling pathways. We will delve into the scientific rationale for investigating its effects on key neurotransmitter systems, particularly serotonergic and dopaminergic pathways, and provide detailed, field-proven experimental protocols for elucidating its precise pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the neuropharmacological properties of this and similar compounds.

Introduction: The Significance of the Piperazine Moiety in Neuropharmacology

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with diverse pharmacological activities.[1] Many notable therapeutic agents contain a piperazine ring as part of their molecular structure.[2] Derivatives of piperazine have been shown to interact with a wide array of neurotransmitter receptors, including those for serotonin, dopamine, and norepinephrine, leading to their use as antipsychotics, antidepressants, and anxiolytics.[1][3] The versatility of the piperazine moiety stems from its ability to be readily functionalized, allowing for the fine-tuning of receptor affinity and selectivity. The compound this compound, featuring a chloropyridine group attached to the piperazine core, is a subject of increasing interest for its potential to modulate central nervous system (CNS) activity.[4] Its structural similarity to known psychoactive compounds suggests a likelihood of interaction with key neuroreceptors.

Postulated Mechanism of Action: A Focus on Serotonergic and Dopaminergic Systems

While direct, comprehensive studies on the mechanism of action of this compound are not extensively published, we can infer its likely pharmacological targets based on the well-documented activities of structurally related compounds.

Primary Hypothesis: Interaction with Serotonin Receptors

A compelling line of evidence points towards the serotonergic system as a primary target. A structurally analogous compound, 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212), has been demonstrated to exhibit central serotonin-like activity.[5] This activity includes eliciting behaviors in animal models that are characteristic of serotonin receptor activation, which are blocked by serotonin antagonists.[5] Given the structural similarity, it is highly probable that this compound also interacts with one or more serotonin (5-HT) receptor subtypes. The nature of this interaction, whether agonistic, antagonistic, or modulatory, would be a critical determinant of its overall pharmacological effect. Many piperazine derivatives are known to act as serotonin receptor agonists.[3]

Secondary Hypothesis: Modulation of Dopamine Receptors

In addition to the serotonergic system, dopaminergic pathways are also a plausible target for this compound. The piperazine scaffold is a key component of many dopamine receptor antagonists, particularly D2 receptor antagonists used in the treatment of psychosis. The specific substitutions on the piperazine ring are critical in determining the affinity and selectivity for dopamine receptor subtypes.

Other Potential Targets

The broad activity of piperazine derivatives suggests that other receptors, such as adrenergic and muscarinic receptors, could also be modulated by this compound.[6][7] Furthermore, some piperazine-containing compounds have been investigated for their neuroprotective properties, which can be mediated by a variety of mechanisms including the modulation of NMDA receptors and anti-inflammatory effects.[8][9][10][11]

Experimental Workflows for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive pharmacological profile of the compound.

Receptor Binding Assays: Determining Molecular Targets and Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant CNS receptors.

Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

-

Harvest cells and homogenize in a buffered solution to prepare a crude membrane fraction.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a known radiolabeled ligand for the receptor of interest (e.g., [3H]-WAY-100635 for 5-HT1A), and varying concentrations of this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Calculate the IC50 (inhibitory concentration 50%) value, which is the concentration of the compound that displaces 50% of the radioligand binding.

-

Determine the Ki (inhibition constant) value using the Cheng-Prusoff equation to reflect the binding affinity of the compound for the receptor.

-

Diagram: Receptor Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity.

Functional Assays: Assessing Agonist versus Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this binding.

Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)

Many serotonin and dopamine receptors are GPCRs that modulate the intracellular levels of cyclic AMP (cAMP).

-

Cell Culture and Treatment:

-

Culture cells expressing the receptor of interest.

-

Treat the cells with varying concentrations of this compound, both alone (to test for agonist activity) and in the presence of a known agonist (to test for antagonist activity).

-

Include appropriate controls, such as a known agonist and antagonist.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular contents.

-

Measure the concentration of cAMP in the cell lysates using a commercially available ELISA or HTRF assay kit.

-

-

Data Analysis:

-

For agonist testing, plot the cAMP concentration as a function of the compound concentration to determine the EC50 (effective concentration 50%) and the maximal response.

-

For antagonist testing, plot the response to the known agonist in the presence of varying concentrations of the compound to determine the IC50 and the nature of the antagonism (e.g., competitive or non-competitive).

-

Diagram: GPCR Functional Assay Logic

Caption: Simplified GPCR signaling cascade for functional assays.

Quantitative Data Summary

The following table provides a template for summarizing the pharmacological data obtained from the proposed experimental workflows.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of standard) |

| 5-HT1A | ||||

| 5-HT2A | ||||

| 5-HT2C | ||||

| D1 | ||||

| D2 | ||||

| α1-adrenergic | ||||

| α2-adrenergic | ||||

| M1 muscarinic |

Conclusion

The available evidence strongly suggests that this compound is likely to exert its pharmacological effects through the modulation of central neurotransmitter systems, with a high probability of interacting with serotonin and dopamine receptors. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its mechanism of action. Elucidating the precise molecular targets and downstream signaling pathways of this compound will be instrumental in understanding its therapeutic potential and guiding future drug development efforts in the field of neuropharmacology.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain protection: physiological and pharmacological considerations. Part II: The pharmacology of brain protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple mechanisms underlying neuroprotection by secretory phospholipase A2 preconditioning in a surgically induced brain injury rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: High-Performance Liquid Chromatography (HPLC) Analytical Methods for Piperazine Derivatives

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, forming the core of numerous drugs across therapeutic areas such as antipsychotics, antihistamines, and antianginal agents.[1][2] The accurate and precise analysis of these derivatives is therefore a cornerstone of drug development, ensuring identity, purity, stability, and pharmacokinetic profiling. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) methods tailored for piperazine derivatives. We will dissect the inherent analytical challenges posed by these compounds, such as high polarity and poor UV absorption, and present strategic solutions including derivatization, alternative chromatographic modes like HILIC, and advanced detection techniques. This document combines foundational theory with actionable, field-proven protocols to create a self-validating system for robust and reliable analysis, grounded in pharmacopeial standards and regulatory expectations.

The Analytical Challenge: Understanding Piperazine Derivatives

Developing a successful HPLC method begins with understanding the physicochemical nature of the analyte. Piperazine and its simpler derivatives present two primary challenges:

-

Poor UV Absorbance: The basic piperazine nucleus lacks a significant chromophore, making it nearly transparent to standard UV detectors at wavelengths above 210 nm.[3] This results in poor sensitivity, rendering direct UV-based quantification of trace impurities or low-dose formulations impractical.

-

High Polarity: As hydrophilic, basic compounds, piperazine and its close analogs are often poorly retained on traditional C18 reversed-phase columns.[4] They may elute in the solvent front (dead time), co-eluting with excipients or other polar impurities and making quantification impossible.[5]

Addressing these challenges requires a strategic approach to method development, moving beyond conventional reversed-phase HPLC-UV.

Strategic Method Development

The selection of an appropriate analytical strategy is paramount. The choice of column, mobile phase, and detector must be a deliberate one, guided by the specific properties of the analyte and the goals of the analysis (e.g., impurity profiling, chiral separation, bioanalysis).

A Logic-Driven Approach to Method Design

The following diagram illustrates the decision-making workflow for selecting an appropriate HPLC method for a piperazine derivative.

Caption: Method development decision workflow for piperazine derivatives.

Key Strategic Choices

-

Chromatographic Mode Selection:

-